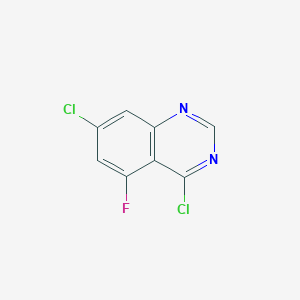
4,7-Dichloro-5-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-5-fluoroquinazoline is 217.03 . The InChI code is 1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.03 , and a melting point of 117-118 . The compound is stored at a temperature of 4 .Applications De Recherche Scientifique
Antibacterial Applications
Research on derivatives of quinazoline, a core structure related to 4,7-Dichloro-5-fluoroquinazoline, highlights their potent antibacterial activities. A study by Kuramoto et al. (2003) found that certain derivatives exhibit exceptionally strong antibacterial properties against both Gram-positive and Gram-negative bacteria, outperforming known antibiotics like trovafloxacin in some cases. The structure-activity relationship analysis revealed that specific substituent combinations enhance antibacterial efficacy, attributed to a highly strained conformation induced by steric hindrance, which is crucial for activity (Kuramoto et al., 2003).
Anticancer Applications
The development of novel anticancer agents also employs quinazoline derivatives. Mphahlele et al. (2018) synthesized a series of indole-aminoquinazolines evaluated for their cytotoxicity against various human cancer cell lines. Compounds combining quinazoline and indole moieties showed significant activity, especially against colorectal and hepatocellular carcinoma cells, with some compounds inducing apoptosis and inhibiting epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).
Neuroprotective Applications
The antidepressant-like effect of quinazoline derivatives was explored by Pesarico et al. (2014), focusing on the role of the monoaminergic system. The study found that 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative, exhibited significant antidepressant-like effects in mice, mediated by serotonergic and dopaminergic systems. This suggests potential neuroprotective applications of quinazoline derivatives in treating depression and possibly other neurodegenerative diseases (Pesarico et al., 2014).
Mécanisme D'action
Target of Action
4,7-Dichloro-5-fluoroquinazoline is a chemical compound that has been identified to interact with several targets. These include the Endothelin Receptor , Histone Methyltransferase , and Protease Activated Receptor (PAR) . Each of these targets plays a crucial role in various biological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given its multiple targets. These pathways could include those involved in cell signaling , gene expression , and protein activation . The downstream effects of these changes can have significant impacts on cellular function and overall organism health.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be varied, given its multiple targets. For instance, compounds combining quinazoline and indole moieties showed significant activity, especially against colorectal and hepatocellular carcinoma cells, with some compounds inducing apoptosis and inhibiting epidermal growth factor receptor (EGFR).
Analyse Biochimique
Biochemical Properties
4,7-Dichloro-5-fluoroquinazoline has been found to interact with several targets including the Endothelin Receptor, Histone Methyltransferase, and Protease Activated Receptor (PAR) . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of thrombin-induced hepatocellular carcinoma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. It could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important areas of study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4,7-dichloro-5-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAHGHOZVDBZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)
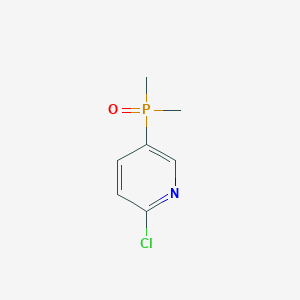
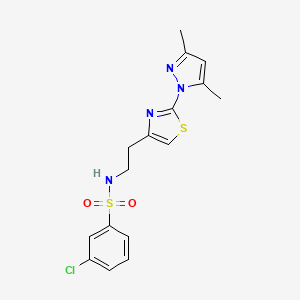
![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)


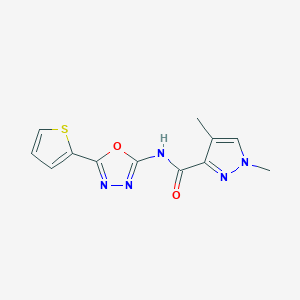
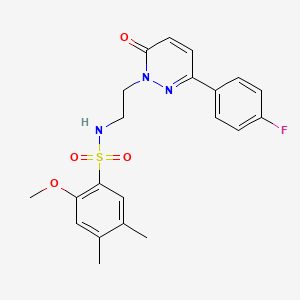
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)
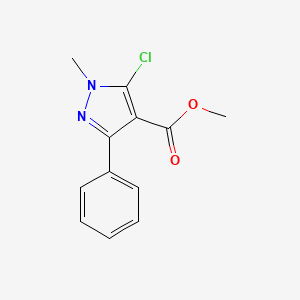
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)

